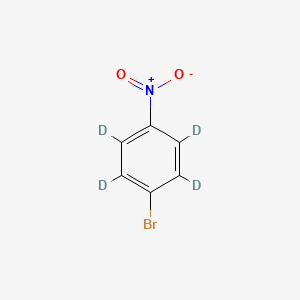

1-Bromo-4-nitrobenzene-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

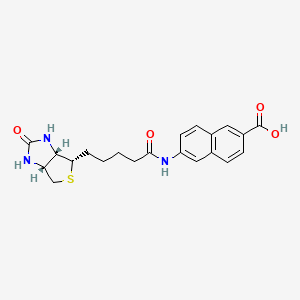

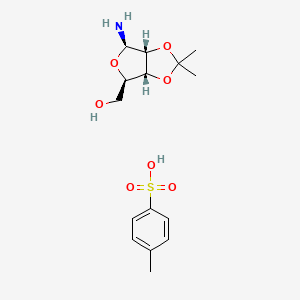

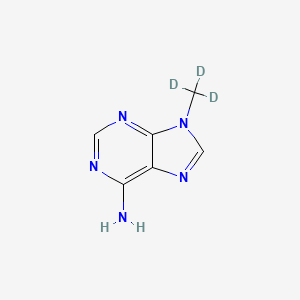

1-Bromo-4-nitrobenzene-d4 is a stable isotope labelled compound with the molecular formula C6 2H4 Br N O2 and a molecular weight of 206.03 . It is used in synthetic chemistry as a reference tool .

Synthesis Analysis

The synthesis of 1-Bromo-4-nitrobenzene involves the electrochemical reduction at zinc microelectrodes in an ionic liquid . It also undergoes a palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-nitrobenzene-d4 is represented by the IUPAC Standard InChI: InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D .Chemical Reactions Analysis

The radical anions of 1-Bromo-4-nitrobenzene are reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide, ([C4mPyrr] [NTf2]), as shown by voltammetric measurements .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-nitrobenzene-d4 include a molecular weight of 202.01 g/mol . The compound is a solid at room temperature .Applications De Recherche Scientifique

Organic Polymer Solar Cells

1-Bromo-4-nitrobenzene-d4 has been used in the active layer of organic polymer solar cells to improve their performance . The addition of 1-Bromo-4-nitrobenzene-d4 to the active layer based on P3HT/PCBM has shown to increase the energy conversion efficiency from 2.2% to 3.4%, an increase of 54%, when the additive volume of 1-Bromo-4-Nitrobenzene was 25wt% .

Synthesis Material Intermediate

1-Bromo-4-nitrobenzene-d4 can be employed as a synthesis material intermediate . This means it can be used in the production of other compounds in a multi-step synthesis process.

Pharmaceutical Intermediate

It is also used as a pharmaceutical intermediate . This means it can be used in the production of various pharmaceutical drugs.

Electrophilic Aromatic Substitution Reactions

1-Bromo-4-nitrobenzene-d4 undergoes electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a substituent, such as a hydrogen atom, on an aromatic ring. This property makes it useful in organic chemistry for the synthesis of a wide variety of compounds.

Nitration of Bromobenzene

1-Bromo-4-nitrobenzene-d4 is produced from the nitration of bromobenzene . The nitration reaction involves the substitution of a nitro group (NO2) for a hydrogen atom on bromobenzene. This reaction is a common method for introducing a nitro group into an aromatic ring.

Solubility Studies

1-Bromo-4-nitrobenzene-d4 is insoluble in water and almost transparent in hot ethyl alcohol . This property can be useful in studies related to solubility and the development of new solvents or extraction techniques.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661830 |

Source

|

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-nitrobenzene-d4 | |

CAS RN |

350820-19-8 |

Source

|

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Di-n-butyl-N-3-[4-nitrobenzoyloxy)propyl]ammonium Chloride](/img/structure/B561783.png)